BenchChemオンラインストアへようこそ!

Sultamicillin (tosylate)

Pharmacokinetics Oral bioavailability Prodrug design

Sultamicillin tosylate is the tosylate salt of a double ester mutual prodrug in which ampicillin (a β-lactam antibiotic) and sulbactam (a β-lactamase inhibitor) are covalently linked via a methylenedioxy bridge. Upon oral administration, intestinal wall esterases hydrolyze sultamicillin to release ampicillin and sulbactam in equimolar proportions, effectively delivering both agents to the systemic circulation from a single oral dose.

Molecular Formula C32H38N4O12S3
Molecular Weight 766.9 g/mol
Cat. No. B8107666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSultamicillin (tosylate)
Molecular FormulaC32H38N4O12S3
Molecular Weight766.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C
InChIInChI=1S/C25H30N4O9S2.C7H8O3S/c1-24(2)17(29-20(32)16(21(29)39-24)27-19(31)15(26)12-8-6-5-7-9-12)22(33)37-11-38-23(34)18-25(3,4)40(35,36)14-10-13(30)28(14)18;1-6-2-4-7(5-3-6)11(8,9)10/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31);2-5H,1H3,(H,8,9,10)/t14?,15-,16-,17+,18+,21-;/m1./s1
InChIKeyFFCSPKNZHGIDQM-FFLUYVNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sultamicillin (Tosylate) Procurement Guide: A Mutual Prodrug of Ampicillin and Sulbactam


Sultamicillin tosylate is the tosylate salt of a double ester mutual prodrug in which ampicillin (a β-lactam antibiotic) and sulbactam (a β-lactamase inhibitor) are covalently linked via a methylenedioxy bridge [1]. Upon oral administration, intestinal wall esterases hydrolyze sultamicillin to release ampicillin and sulbactam in equimolar proportions, effectively delivering both agents to the systemic circulation from a single oral dose [2]. The tosylate salt form is the pharmacopeial standard (Ph. Eur., BP) and is the predominant commercial form (e.g., Unasyn® oral) because it resolves the poor solid-state handling and stability problems inherent to the free base and hydrochloride salt [3]. This compound is thus an oral alternative to intravenous ampicillin/sulbactam combination therapy, with approximately 80% oral bioavailability relative to the IV combination [2].

Why Sultamicillin (Tosylate) Cannot Be Interchanged with Simple Ampicillin or Other β-Lactam/Inhibitor Combinations


Sultamicillin tosylate is not a simple physical mixture of ampicillin and sulbactam, nor is it functionally equivalent to oral ampicillin alone or to other β-lactam/β-lactamase inhibitor combinations such as amoxicillin/clavulanate. First, sulbactam itself has negligible oral bioavailability when administered as the free acid, making a direct oral ampicillin-plus-sulbactam combination infeasible [1]. Sultamicillin overcomes this by acting as a mutual prodrug that delivers both components with ~80% bioavailability relative to intravenous administration [1]. Second, in a direct head-to-head crossover study, the relative bioavailability of ampicillin from oral sultamicillin was more than twice (factor 2.17) that of an equivalent oral dose of ampicillin alone [2]. Third, the antibacterial spectrum conferred by ampicillin/sulbactam differs from that of amoxicillin/clavulanate due to sulbactam's broader inhibition of certain Richmond-Sykes Type I β-lactamases [3]. These quantitative pharmacokinetic and spectrum differences mean that generic substitution with oral ampicillin, amoxicillin, or amoxicillin/clavulanate cannot replicate the tissue exposure or the targeted β-lactamase coverage delivered by sultamicillin tosylate.

Sultamicillin (Tosylate) Quantitative Differentiation Against Key Comparators: An Evidence-Based Selection Guide


Oral Bioavailability of Ampicillin from Sultamicillin Tosylate vs. Oral Ampicillin Alone: 2.17-Fold Increase

Sultamicillin tosylate delivers ampicillin with more than twice the oral bioavailability of ampicillin administered alone. In an open-label, multiple-crossover study in 16 healthy subjects, the relative oral bioavailability of ampicillin released from sultamicillin was 2.17 times that of an equivalent dose of ampicillin administered orally as the free drug [1]. By contrast, the enhancement of amoxicillin bioavailability by clavulanic acid was only 1.64-fold [1]. This demonstrates that the mutual prodrug strategy of sultamicillin imparts a substantially greater pharmacokinetic advantage for the β-lactam component than the simple physical co-administration used in amoxicillin/clavulanate formulations.

Pharmacokinetics Oral bioavailability Prodrug design

Clinical Efficacy in Chronic Respiratory Tract Infections: Sultamicillin Tosylate 88.6% vs. Bacampicillin 65.5% in Moderate Disease

In a double-blind, randomized controlled trial directly comparing sultamicillin tosilate (SBTPC, 375 mg t.i.d.) with bacampicillin hydrochloride (BAPC, 250 mg t.i.d.) in patients with respiratory tract infections, sultamicillin demonstrated statistically significant superiority. Among moderate-severity infections, the clinical efficacy rate was 88.6% for sultamicillin versus 65.5% for bacampicillin [1]. In the subgroup with chronic respiratory tract infections, the difference was even more pronounced: 89.2% vs. 63.2% [1]. The overall clinical efficacy across all analyzed cases (232 patients) was 82.8% for SBTPC vs. 69.8% for BAPC [1]. The bacteriological eradication rate also trended higher for sultamicillin (75.4% vs. 65.2%), though this difference did not reach statistical significance [1].

Respiratory tract infections Clinical efficacy Double-blind randomized trial

Complicated Urinary Tract Infections: Sultamicillin Tosylate 69.9% Efficacy vs. Cefadroxil 39.6%

In a double-blind comparative study against cefadroxil in patients with complicated urinary tract infections, sultamicillin tosylate (375 mg t.i.d. for 5 days) achieved a significantly higher overall clinical efficacy rate of 69.9% (113 evaluable patients) versus 39.6% for cefadroxil (250 mg t.i.d. for 5 days, 111 evaluable patients) [1]. This near-doubling of efficacy was accompanied by a significantly superior bacteriological eradication rate: 81.7% (142/174 isolated strains) for sultamicillin versus 61.5% (104/169 strains) for cefadroxil [1]. Sultamicillin's advantage was particularly pronounced in the most difficult-to-treat subgroups (categories 1, 5, and 6 according to UTI criteria) [1].

Complicated urinary tract infections Double-blind comparison Bacteriological eradication

Uncomplicated UTI: Sultamicillin 95.3% Success vs. Amoxicillin/Clavulanate 90.3% with Twice-Daily Dosing Advantage

In an open-label, randomized, multicenter study comparing two oral aminopenicillin/β-lactamase inhibitor combinations in 132 outpatients with uncomplicated UTIs, sultamicillin 750 mg twice daily achieved a 95.3% success rate (cure plus organism elimination, 61/64 evaluable patients) compared with 90.3% for amoxicillin/clavulanate 625 mg three times daily (56/62 evaluable patients) [1]. Both regimens were well tolerated, with no troublesome adverse effects in either group [1]. Critically, sultamicillin achieved this numerically higher efficacy with a simpler twice-daily (bid) regimen versus the three-times-daily (tid) schedule required for amoxicillin/clavulanate [1]. A separate study in acute otitis media demonstrated comparable clinical efficacy between sultamicillin and amoxicillin/clavulanate (effusion clearance not statistically different at 10 days, p=0.23, and 30 days, p=0.72) [2].

Uncomplicated urinary tract infections Amoxicillin-clavulanate comparator Dosing convenience

Tosylate Salt Form: Pharmacopeial Standard with Superior Solid-State Handling and Stability over Hydrochloride and Free Base

The tosylate salt of sultamicillin is the official form in both the European Pharmacopoeia (Ph. Eur.) and the British Pharmacopoeia (BP) [1]. This status reflects its superior physicochemical profile: the free base has poor handling characteristics and poor stability; the hydrochloride salt greatly enhances aqueous solubility but fails to resolve handling difficulties and solid-state stability, remaining susceptible to hydrolytic decomposition [1]. The tosylate (toluene sulfonic acid) salt uniquely resolves both problems simultaneously—providing adequate solubility for formulation while delivering robust solid-state stability suitable for commercial manufacturing, storage, and distribution [1][2]. A further innovation is the crystalline polymorphic Form 2 of sultamicillin tosylate, which demonstrates a higher melting range (~177°C peak by DSC vs. 141–148°C for the form prepared by the original patent method), a better dissolution profile, and enhanced stability for finished dose formulation [2].

Salt form selection Solid-state stability Pharmacopeial compliance

Peak Serum Ampicillin Concentration: Sultamicillin Tosylate Delivers Approximately Double the Level of Oral Ampicillin at Equivalent Doses

In a three-way crossover pharmacokinetic study in healthy male volunteers, sultamicillin at 500 mg produced a peak serum ampicillin concentration (Cmax) of 5.6 mg/L, while 250 mg of sultamicillin produced 3.2 mg/L, compared with only 2.1 mg/L for 250 mg of oral ampicillin [1]. Adjusting for the different ampicillin content in each preparation, the investigators estimated that serum ampicillin levels achieved with sultamicillin are approximately double those achieved with an equivalent dose of ampicillin administered as the free drug [1]. This is consistent with the 2.17-fold bioavailability ratio independently documented by Desager et al. [2].

Pharmacokinetics Serum concentration Crossover study

Sultamicillin (Tosylate) Preferred Application Scenarios Driven by Quantitative Differentiation Evidence


Oral Step-Down Therapy from IV Ampicillin/Sulbactam in Moderate-to-Severe Respiratory Tract Infections

Sultamicillin tosylate is the rational oral follow-on to intravenous ampicillin/sulbactam, delivering approximately 80% of the bioavailability of the IV combination [1]. In chronic respiratory tract infections, it demonstrated 89.2% clinical efficacy vs. 63.2% for bacampicillin , confirming its potency in this indication. Hospitals and formulary managers can use sultamicillin to enable early IV-to-oral switch, reducing inpatient length of stay while maintaining effective β-lactamase inhibitor coverage.

Oral Treatment of Complicated Urinary Tract Infections with Documented or Suspected β-Lactamase-Producing Organisms

With a 69.9% overall efficacy rate vs. 39.6% for cefadroxil in complicated UTIs and an 81.7% bacteriological eradication rate [1], sultamicillin tosylate provides a substantially more effective oral option than first-generation oral cephalosporins in complicated UTI. The broad β-lactamase inhibition from sulbactam is particularly advantageous in settings with high rates of β-lactamase-producing E. coli and Klebsiella spp.

Outpatient Uncomplicated UTI Management with Improved Adherence Through Twice-Daily Dosing

Sultamicillin at 750 mg twice daily achieved 95.3% clinical success in uncomplicated UTI [1], outperforming amoxicillin/clavulanate 625 mg three times daily (90.3%) while offering a simpler dosing schedule. For outpatient procurement, this bid regimen improves patient adherence and simplifies prescribing workflows without sacrificing efficacy.

Pharmaceutical Development and Bulk API Procurement Requiring Pharmacopeial-Grade Stability

The tosylate salt is the only sultamicillin salt form recognized by the European Pharmacopoeia and British Pharmacopoeia, making it the mandatory form for regulated pharmaceutical markets [1]. Its superior solid-state stability over the free base and hydrochloride salt [1], combined with the availability of a high-melting crystalline polymorph (Form 2, DSC peak 177.52°C) offering enhanced dissolution and thermal stability , makes sultamicillin tosylate the singular choice for GMP-compliant finished dose formulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sultamicillin (tosylate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.